molecular formula C11H14BrNO4S B8432447 4-(6-Bromopyridin-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid

4-(6-Bromopyridin-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid

Cat. No.: B8432447
M. Wt: 336.20 g/mol
InChI Key: AHNYUNIXNRPDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromopyridin-3-yl)-2-methyl-2-(methylsulfonyl)butanoic acid is a useful research compound. Its molecular formula is C11H14BrNO4S and its molecular weight is 336.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.20 g/mol

IUPAC Name

4-(6-bromopyridin-3-yl)-2-methyl-2-methylsulfonylbutanoic acid

InChI

InChI=1S/C11H14BrNO4S/c1-11(10(14)15,18(2,16)17)6-5-8-3-4-9(12)13-7-8/h3-4,7H,5-6H2,1-2H3,(H,14,15)

InChI Key

AHNYUNIXNRPDON-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=C(C=C1)Br)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (357 mg, 8.5 mmol, 4.0 equiv) and ethyl 4-(6-bromopyridin-3-yl)-2-methyl-2-(methylsulfonyl)butanoate (775 mg, 2.1 mmol, 1.0 equiv) in 1:1:1 tetrahydrofuran-methanol-water (3 mL) was allowed to stir at room temperature for 2 h. The reaction was diluted with water (150 mL), acidified (to pH=2) with 0.5 M hydrochloric acid, and then was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide the title compound (716 mg, 98%). MS (LCMS) m/z 334.1 (M−1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.56 (s, 3H) 2.03 (td, J=12.78, 5.27 Hz, 1H) 2.31 (td, J=12.68, 4.68 Hz, 1H) 2.51 (td, J=12.98, 4.49 Hz, 1H) 2.59-2.70 (m, 1H) 2.96 (s, 3H) 7.30-7.39 (m, 2H) 8.07 (d, J=1.56 Hz, 1H).
Quantity
357 mg
Type
reactant
Reaction Step One
Name
ethyl 4-(6-bromopyridin-3-yl)-2-methyl-2-(methylsulfonyl)butanoate
Quantity
775 mg
Type
reactant
Reaction Step Two
Name
tetrahydrofuran-methanol water
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
98%

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